molecular formula C9H11ClN2O B186348 2-chloro-N-isopropylnicotinamide CAS No. 56904-63-3

2-chloro-N-isopropylnicotinamide

Cat. No.: B186348
CAS No.: 56904-63-3
M. Wt: 198.65 g/mol
InChI Key: VOZRJJMDZPIFHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-chloro-N-isopropylnicotinamide and its derivatives involves methodologies based on alkylation . A set of choline-related derivatives of 2-chloro-N,N,N-trialkylethanaminium salts N-substituted with some simple alkyl groups has been prepared and characterized by standard methods .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a chlorinated derivative of nicotinamide. The molecular formula is C9H11ClN2O .

Scientific Research Applications

  • Synthesis Intermediates : 2-Chloro-N,N-dimethylnicotinamide, a closely related compound, is identified as an important synthesis intermediate in organic chemistry. A novel synthetic route for this compound has been developed, with advantages such as readily available raw materials, simple operations, mild reaction conditions, and minimal waste, making it valuable for industrial scale use (Du Xiao-hua, 2013).

  • Thermodynamic Properties : The low-temperature heat capacities of 2-chloro-N,N-dimethylnicotinamide were measured, providing valuable data for thermodynamic studies. This research contributes to the understanding of the compound's physical properties and its potential applications in different scientific fields (Xiao-hong Sun et al., 2005).

  • Antiviral Research : While not directly related to 2-chloro-N-isopropylnicotinamide, research into chloroquine, an antimalarial drug, has gained attention for its potential use in treating patients infected with SARS-CoV-2, the coronavirus. This highlights the importance of chemical compounds, including chlorinated nicotinamides, in antiviral research (F. Touret & X. D. de Lamballerie, 2020).

  • Antimicrobial Applications : Studies on chlorhexidine, a compound used for skin antisepsis, demonstrate the relevance of chlorinated compounds in medical and clinical settings. For example, chlorhexidine's permeation into skin from different solutions was examined, which is crucial for understanding its efficacy in medical applications (T. Karpanen et al., 2009).

  • Endocrine-Disrupting Effects : The effects of various photoinitiators used in food packaging ink, including chlorinated nicotinamides, on endocrine signaling and steroid hormone production were studied. This research is significant for understanding the potential health impacts of these chemicals (M. Reitsma et al., 2013).

  • Biocatalytic Applications : The hydrolysis of chlorinated nicotinamides by a specific amidase was investigated for the production of 2-chloronicotinic acid, a key building block in agrochemicals and pharmaceuticals. This research demonstrates the potential of biocatalysis in industrial applications (R. Zheng et al., 2018).

Safety and Hazards

The safety data sheet for 2-chloro-N-isopropylnicotinamide was not found in the search results . Therefore, the specific safety and hazard information for this compound is not available.

Properties

IUPAC Name

2-chloro-N-propan-2-ylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-6(2)12-9(13)7-4-3-5-11-8(7)10/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZRJJMDZPIFHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358554
Record name 2-chloro-N-isopropylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56904-63-3
Record name 2-chloro-N-isopropylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-isopropylnicotinamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-isopropylnicotinamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-isopropylnicotinamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-isopropylnicotinamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-isopropylnicotinamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-isopropylnicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.